![molecular formula C19H14F3N3O4 B3005841 3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide CAS No. 863611-46-5](/img/no-structure.png)

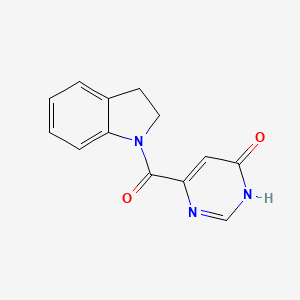

3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14F3N3O4 and its molecular weight is 405.333. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds : A study explored the synthesis of new heterocyclic compounds derived from visnagenone and khellinone, leading to the development of various molecules with analgesic and anti-inflammatory activities. These compounds were found to be effective cyclooxygenase-1/2 inhibitors, showcasing significant analgesic and anti-inflammatory activities in screenings (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives : Research into the cytotoxicity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives against Ehrlich Ascites Carcinoma cells highlights the potential for these molecules in cancer treatment studies (Hassan, Hafez, & Osman, 2014).

Chemical Synthesis and Evaluation

Development of Antiviral Agents : A focus on synthesizing pyrido[2,3-d]pyrimidines showcased the potential for these compounds in antiviral applications. The synthesis pathway and the evaluation of these compounds against various viruses provided insights into their utility as antiviral agents, although the direct relation to the specific compound may not be explicit (Hanafy, 2011).

Electrochromic Properties of Aromatic Polyamides : Research into aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units revealed their electrochromic properties. These studies underline the compound's relevance in materials science, particularly in developing materials with adjustable optical properties (Chang & Liou, 2008).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with enzymes such astyrosine-protein kinase and reverse transcriptase . These enzymes play crucial roles in cellular processes such as signal transduction and DNA replication, respectively.

Mode of Action

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s worth noting that the inhibition of enzymes like tyrosine-protein kinase and reverse transcriptase can impact multiple biochemical pathways, including signal transduction pathways and dna replication pathways .

Result of Action

The inhibition of key enzymes like tyrosine-protein kinase and reverse transcriptase can lead to significant changes in cellular processes, potentially leading to the inhibition of cell proliferation or the induction of cell death .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide' involves the reaction of 4-methoxybenzoyl chloride with 3-(trifluoromethyl)aniline to form 3-(4-methoxyphenyl)-N-(3-trifluoromethylphenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the pyrimidine ring. The resulting compound is then hydrolyzed to form the final product.", "Starting Materials": [ "4-methoxybenzoyl chloride", "3-(trifluoromethyl)aniline", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "Step 1: 4-methoxybenzoyl chloride is reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form 3-(4-methoxyphenyl)-N-(3-trifluoromethylphenyl)benzamide.", "Step 2: The intermediate from step 1 is then reacted with ethyl acetoacetate and ammonium acetate in the presence of a catalyst such as piperidine to form the pyrimidine ring.", "Step 3: The resulting compound is then hydrolyzed with a strong acid such as hydrochloric acid to form the final product, 3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide." ] } | |

Numéro CAS |

863611-46-5 |

Formule moléculaire |

C19H14F3N3O4 |

Poids moléculaire |

405.333 |

Nom IUPAC |

3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C19H14F3N3O4/c1-29-14-7-5-13(6-8-14)25-17(27)15(10-23-18(25)28)16(26)24-12-4-2-3-11(9-12)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26) |

Clé InChI |

LMBXIAOAEDKBHL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3005759.png)

![N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3005763.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B3005764.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B3005765.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005768.png)

![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)

![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)